Cas no 304871-19-0 ((4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone)

(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- Oprea1_003331
- SCHEMBL18268436
- 304871-19-0
- (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone
- AKOS022128689
- [5-amino-3-(4-methylphenyl)imidazol-4-yl]-phenylmethanone
- Methanone, [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl]phenyl-
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- Inchi: 1S/C17H15N3O/c1-12-7-9-14(10-8-12)20-11-19-17(18)15(20)16(21)13-5-3-2-4-6-13/h2-11H,18H2,1H3
- InChI Key: CTPRDJYMNHBYGW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1=C(N)N=CN1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 277.121512110g/mol
- Monoisotopic Mass: 277.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 525.7±45.0 °C(Predicted)
- pka: 2.29±0.61(Predicted)
(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689267-250mg |
(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone |
304871-19-0 | 96% | 250mg |
¥3772.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689267-1g |
(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone |
304871-19-0 | 96% | 1g |
¥8074.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689267-100mg |
(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone |
304871-19-0 | 96% | 100mg |
¥1948.00 | 2024-08-02 |
(4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
Additional information on (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone
Introduction to Compound CAS No. 304871-19-0: (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone
The compound (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone with CAS No. 304871-19-0 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a central imidazole ring substituted with an amino group at position 4, a p-tolyl group at position 1, and a phenylmethanone moiety at position 5. These structural features contribute to its unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of imidazole derivatives in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that imidazole-based compounds exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone compound has been shown to possess similar properties, with preliminary in vitro assays indicating significant inhibition of pro-inflammatory cytokines and reactive oxygen species.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study published in *Organic Letters* detailed the optimization of the synthesis pathway, which includes a key coupling reaction between an imidazole derivative and a phenylmethanone precursor. This approach not only enhances the yield but also ensures high purity, which is critical for downstream biological testing.
In terms of pharmacokinetics, recent investigations have focused on the absorption, distribution, metabolism, and excretion (ADME) properties of (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone. Preclinical studies conducted in rodent models suggest that this compound exhibits favorable oral bioavailability and minimal systemic toxicity. These findings are particularly encouraging for its potential development as an orally administered drug.
Moreover, computational modeling has played a pivotal role in understanding the molecular interactions of this compound with its target proteins. Using advanced molecular docking techniques, researchers have identified key residues within target enzymes that are critical for binding affinity. This information has been instrumental in guiding further optimization studies aimed at improving both potency and selectivity.
Another area of active research is the exploration of (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone as a potential anticancer agent. Initial screening assays have revealed its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. These results underscore its potential as a novel chemotherapeutic agent with a unique mechanism of action.
In conclusion, (4-Amino-1-(p-tolyl)-1H-imidazol-5-yl)(phenyl)methanone (CAS No. 304871-19-0) represents a promising lead compound in drug discovery research. Its versatile structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a strong candidate for further development into clinically relevant therapeutic agents.
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